molecular formula C25H23N5O B8513058 4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde

4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde

Cat. No.: B8513058
M. Wt: 409.5 g/mol
InChI Key: WGWJLOWQEJBMDT-UHFFFAOYSA-N
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Description

4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde is a complex organic compound that features a piperazine moiety, a pyridopyrimidine core, and a benzaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde typically involves multiple steps, including the formation of the pyridopyrimidine core, the introduction of the piperazine moiety, and the attachment of the benzaldehyde group. Common synthetic methodologies include:

    Buchwald–Hartwig amination: This method is used to introduce the piperazine moiety into the molecule.

    Aromatic nucleophilic substitution: This reaction is employed to attach the phenyl group to the pyridopyrimidine core.

    Reductive amination: This step is used to introduce the benzaldehyde group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction conditions to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The piperazine moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired functional group.

Major Products

    Oxidation: 4-[2-(4-Methylpiperazine-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzoic acid.

    Reduction: 4-[2-(4-Methylpiperazine-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to changes in cell behavior and function. This makes it a promising candidate for drug development, particularly in oncology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a kinase inhibitor and its versatility in synthetic chemistry make it a valuable compound for research and development.

Properties

Molecular Formula

C25H23N5O

Molecular Weight

409.5 g/mol

IUPAC Name

4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde

InChI

InChI=1S/C25H23N5O/c1-29-11-13-30(14-12-29)25-26-16-21-15-22(19-5-3-2-4-6-19)23(27-24(21)28-25)20-9-7-18(17-31)8-10-20/h2-10,15-17H,11-14H2,1H3

InChI Key

WGWJLOWQEJBMDT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=NC(=C(C=C3C=N2)C4=CC=CC=C4)C5=CC=C(C=C5)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-[2-(ethylthio)-6-phenylpyrido[2,3-d]pyrimidine-7-yl]benzaldehyde (5-4a) (1.0 g, 2.69 mmol) in CH2Cl2 (30 mL) was added m-chloroperoxy benzoic acid (0.660 g, 3.0 mmol). The solution was stirred for 1 hr then quenched with sat. NaHCO3 and 10% Na2S2O3 and stirred for 30 min. The reaction mixture was diluted with CH2Cl2, extracted, dried with MgSO4, and filtered. A portion of the resulting sulfoxide (0.700 g, 1.81 mmol) was dissolved in dioxane (7 mL) with methyl piperazine (181 mg, 1.81 mmol) and heated to 100° C. for 20 min. in a microwave reactor. The mixture was concentrated under reduced pressure and the residue was purified by HPLC (Phenomenx Synergi column; 20-85% acetonitrile/water+0.1% TFA) to give the title compound (5-5a). 1H-NMR (500 MHz, d4-CD3OD) δ 10 (s, 1H), 9.48 (s, 1H), 8.65 (s, 1H), 7.88 (d, 2H), 7.64 (d, 2H), 7.46 (m, 6H), 7.33 (m, 3H), 7.26 (m, 3H), 3.6-3.4 (m, 8H), 3.00 (s, 3H) LRMS m/z (M+1) Calcd: 410.5, found 410.5.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
sulfoxide
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
181 mg
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two

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